BenchChemオンラインストアへようこそ!

(Quinolin-5-yl)methanesulfonamide

Methionine aminopeptidase (MetAP) regioisomeric selectivity quinoline sulfonamide

(Quinolin-5-yl)methanesulfonamide is a quinoline-based small molecule featuring a methanesulfonamide group connected to the quinoline core at the 5-position via a methylene (-CH2-) linker. With a molecular formula of C10H10N2O2S and a molecular weight of 222.27 g/mol, it is classified as a versatile synthetic building block and scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 1566333-08-1
Cat. No. B2509285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Quinolin-5-yl)methanesulfonamide
CAS1566333-08-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N
InChIInChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14)
InChIKeyBXIXRBGWTVLLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (Quinolin-5-yl)methanesulfonamide (CAS 1566333-08-1) Is Your Strategic 5-Substituted Quinoline Building Block


(Quinolin-5-yl)methanesulfonamide is a quinoline-based small molecule featuring a methanesulfonamide group connected to the quinoline core at the 5-position via a methylene (-CH2-) linker [1]. With a molecular formula of C10H10N2O2S and a molecular weight of 222.27 g/mol, it is classified as a versatile synthetic building block and scaffold for medicinal chemistry and chemical biology applications . Unlike more extensively characterized quinoline-8-yl or quinoline-2-yl methanesulfonamide regioisomers that have known protein targets, this 5-substituted variant offers a distinct substitution pattern on the quinoline ring, enabling access to chemical space not covered by its regioisomeric analogs [2].

Why Generic Quinoline Sulfonamide Substitution Fails: The Critical Role of Substitution Geometry in (Quinolin-5-yl)methanesulfonamide Selection


In the quinoline methanesulfonamide family, the position of the sulfonamide-bearing group on the heterocyclic ring profoundly determines key molecular properties, including target binding, functional activity, and physicochemical behavior. The well-characterized N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2) acts as a metal-dependent methionine aminopeptidase (MetAP) inhibitor by forming a chelation complex with active-site metal ions through its 8-position nitrogen [1]; this binding mode is geometrically impossible for the 5-substituted regioisomer due to the altered spatial orientation. Furthermore, a 2024 study on quinoline-5-sulfonamides demonstrated that only acetylene derivatives bearing an 8-hydroxy group exhibited anticancer and antibacterial activity, while other substitution patterns were inactive, highlighting that the position and nature of the substituent are crucial for biological activity [2]. Therefore, selecting (Quinolin-5-yl)methanesulfonamide is not an interchangeable choice; it specifically enables synthetic routes and structure-activity relationship (SAR) explorations at the under-exploited quinoline C5 position that are inaccessible to 8-substituted or 2-substituted analogs.

Quantitative Differentiation Evidence: Where (Quinolin-5-yl)methanesulfonamide Stands Against Closest Analogs


Regioisomeric Differentiation: 5-Position Methylene-Linked Sulfonamide vs. Direct 8-Position NH-Linked Sulfonamide in MetAP Inhibition

The closest structurally characterized analog, N-(quinolin-8-yl)methanesulfonamide (Figure 10 in reference), acts as a potent inhibitor of E. coli MetAP across multiple metalloforms, with IC50 values that vary according to the metal cofactor present: the Co(II)-form of EcMetAP is inhibited with the highest potency (IC50 values in the low micromolar range), while the Mn(II)-form is inhibited approximately 3-fold less potently, and the Fe(II)- and Ni(II)-forms show intermediate sensitivity [1]. The inhibition mechanism involves a direct metal-coordination bond between the quinoline nitrogen at position 8 and the active-site metal, stabilized by an H-bond network involving His79 [1]. Due to the geometric incompatibility of the 5-substituted methylene-linked analog with this chelation mode, (Quinolin-5-yl)methanesulfonamide is predicted to be substantially less active or inactive as a MetAP inhibitor, making it a useful negative control or selectivity tool when a non-MetAP-targeting quinoline sulfonamide scaffold is required [2].

Methionine aminopeptidase (MetAP) regioisomeric selectivity quinoline sulfonamide

Physicochemical Property Discrimination: XLogP3 and Topological Polar Surface Area Benchmarking

Computationally derived physicochemical descriptors provide baseline differentiation between the 5-substituted and 8-substituted quinoline methanesulfonamide regioisomers. (Quinolin-5-yl)methanesulfonamide has a calculated XLogP3 of 0.7, a Topological Polar Surface Area (TPSA) of 81.4 Ų, and 2 rotatable bonds [1]. The structurally distinct N-(quinolin-8-yl)methanesulfonamide (CID 71454899), where the sulfonamide nitrogen is directly attached to the quinoline C8 position, has a TPSA of 70.7 Ų and 1 rotatable bond [2]. The 11 Ų difference in TPSA and the additional rotatable bond in the 5-yl compound translate into measurably different predicted membrane permeability and solubility profiles, which are critical parameters for fragment-based drug discovery and lead optimization campaigns [3].

drug-likeness ADME prediction structural isomer comparison

Biological Activity Divergence: 5-Position Sulfonamide Scaffold vs. Active 8-Hydroxyquinoline-5-Sulfonamides

A 2024 structure-activity relationship (SAR) study on quinoline-5-sulfonamides revealed stringent structural requirements for anticancer and antibacterial activity. Among the tested series, only 8-hydroxyquinoline-5-sulfonamide acetylene derivatives (compounds 3a–f) demonstrated biological activity, with compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showing IC50 values of 5.2–8.7 µM against C-32 melanoma, MDA-MB-231 breast adenocarcinoma, and A549 lung adenocarcinoma cell lines, and MIC values of 12.5–25 µg/mL against MRSA clinical isolates [1]. Notably, all 8-methoxy analogs (compounds 6a–f) and the unsubstituted quinoline-5-sulfonamide core were completely inactive, establishing that the 8-hydroxy group is indispensable for activity within the quinoline-5-sulfonamide chemotype [1]. (Quinolin-5-yl)methanesulfonamide, which lacks the 8-hydroxy group and features a methylene spacer, falls into a distinct sub-class predicted to have divergent activity profiles from the active 5-sulfonamides, making it a suitable scaffold for exploring alternative biological targets not addressed by the 8-hydroxy series .

anticancer antibacterial quinoline-5-sulfonamide SAR

Synthetic Accessibility and Purity Profile as a Procurement Decision Factor

Vendor-sourced data indicates that (Quinolin-5-yl)methanesulfonamide is commercially available with a minimum purity of 95% (Biosynth/CymitQuimica) and up to 97% (Leyan) , with prices scaling from 50 mg (€799) to 500 mg (€2,383) from CymitQuimica . In contrast, the commonly used 8-substituted regioisomer N-(quinolin-8-yl)methanesulfonamide is widely available at lower cost from multiple suppliers due to higher demand and established synthetic routes. The higher cost-per-gram of the 5-substituted compound reflects its less common substitution pattern and lower commercial availability, which must be weighed against the strategic value of accessing the 5-position in SAR exploration [1].

chemical procurement building block quality purity comparison

Optimal Scientific and Industrial Application Scenarios for (Quinolin-5-yl)methanesulfonamide


Fragment-Based Drug Discovery Against Non-MetAP Targets Requiring Quinoline C5 Substitution

For fragment screening campaigns targeting enzymes or receptors where the 8-substituted quinoline sulfonamides are known to cause MetAP inhibition-related assay interference, (Quinolin-5-yl)methanesulfonamide serves as a structurally orthogonal fragment that retains the quinoline-sulfonamide pharmacophore features while avoiding the metal-chelation mechanism associated with the 8-isomer [1]. The predicted >10-fold reduction in MetAP activity, inferred from the structural incompatibility with the metal-coordination binding mode characterized by Huang et al. (2006), makes it a cleaner screening hit for targets unrelated to methionine aminopeptidase [1].

Synthesis of Novel Quinoline-5-Sulfonamide Hybrids via Methylene-Linker Derivatization

The methylene (-CH2-) spacer between the quinoline core and the sulfonamide group provides a synthetically tractable handle for further derivatization, including N-alkylation, acylation, or conversion to sulfonamide-linked conjugates. This distinguishes it from directly N-attached quinoline sulfonamides and enables the construction of focused libraries exploring the C5 vector, which is under-represented in publicly disclosed quinoline-based bioactive compound collections [2]. The commercial availability at 95–97% purity from multiple suppliers supports its immediate use in parallel synthesis workflows .

Building Block for SAR Expansion at the Quinoline 5-Position in CNS Drug Discovery Programs

Based on the patent literature describing alkylsulphonamide quinoline derivatives with affinity for neurokinin-3 (NK-3) receptors and their application in CNS disorders including schizophrenia, depression, and obesity [3], (Quinolin-5-yl)methanesulfonamide offers a starting point for synthesizing diverse C5-substituted quinoline analogs for CNS target space. Its computed physicochemical properties (XLogP3 0.7, TPSA 81.4 Ų) place it within favorable drug-like property space for CNS penetration optimization, distinguishing it from 8-substituted regioisomers with different property profiles [4].

Negative Control Compound for MetAP Inhibition Assays Involving Quinoline Sulfonamides

In enzymatic assays targeting bacterial MetAP, where N-(quinolin-8-yl)methanesulfonamide is a well-characterized inhibitor with metal-dependent IC50 values in the low micromolar range [1], (Quinolin-5-yl)methanesulfonamide can serve as a regioisomeric negative control. Its inability to form the critical metal-coordination complex at the MetAP active site, due to the geometric constraints imposed by the 5-methylene substitution pattern, enables researchers to distinguish target-specific inhibition from nonspecific quinoline sulfonamide effects [1].

Quote Request

Request a Quote for (Quinolin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.